

literature review on bridged bicyclic lactams

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Compound of Interest

Compound Name: (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

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An In-depth Technical Guide to Bridged Bicyclic Lactams

Introduction

Bridged bicyclic lactams are a unique class of strained molecules characterized by a nitrogen atom at a bridgehead position within a bicyclic ring system.^{[1][2]} This geometric constraint forces the typically planar amide bond into a non-planar, or "twisted," conformation.^{[2][3]} The degree of this distortion significantly alters the chemical and physical properties of the amide bond, making these compounds highly reactive and valuable for various applications.^[1]

The lone pair of electrons on the bridgehead nitrogen is unable to effectively conjugate with the carbonyl group's π orbitals, reducing the typical resonance stabilization found in planar amides.^[1] Consequently, bridged lactams exhibit properties intermediate between those of a standard amide and a ketone, including enhanced reactivity towards hydrolysis and nucleophilic attack at the carbonyl carbon.^[1] These structures have been instrumental in studying the fundamental properties of the amide bond, serving as models for the transition state of peptide cis-trans isomerisation, a critical process in protein folding.^[1]

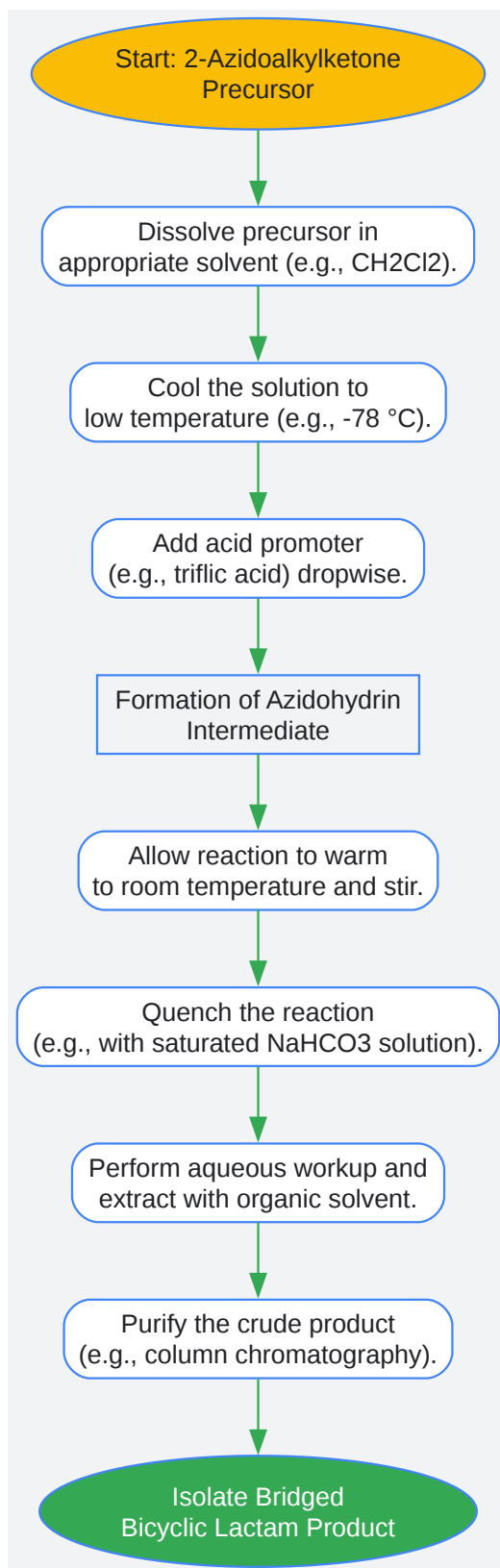
This technical guide provides a comprehensive literature review on the synthesis, structural properties, reactivity, and applications of bridged bicyclic lactams, with a focus on their relevance to researchers, scientists, and professionals in drug development.

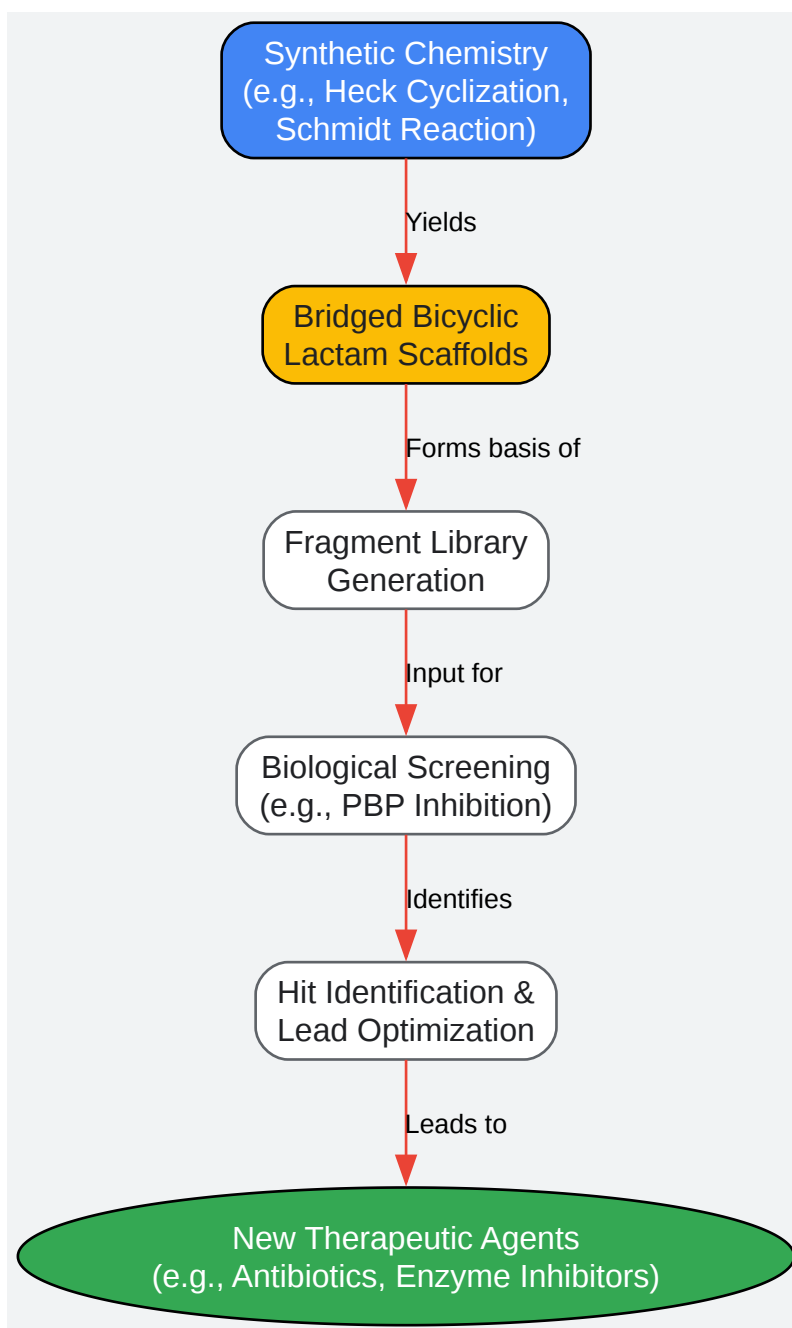
Structural Properties and Characterization

The deviation of a bridged lactam's amide bond from planarity is quantitatively described by the Winkler-Dunitz distortion parameters.^[3] These parameters are crucial for understanding the molecule's inherent strain and predicting its reactivity.

- Twist Angle (τ): Measures the rotation around the N-C(O) bond.
- Nitrogen Pyramidalization (χ_N): Describes the pyramidal geometry of the nitrogen atom.
- Carbon Pyramidalization (χ_C): Describes the pyramidal geometry of the carbonyl carbon, which is typically close to 0° for most bridged lactams.^[1]

A more recent and accurate predictor of the structural and energetic properties is the additive Winkler-Dunitz parameter ($\Sigma\tau + \chi_N$), which combines the twist and nitrogen pyramidalization angles.^{[3][4][5]}





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